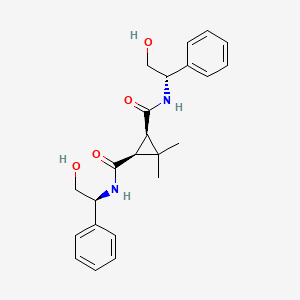

(1S,2R)-N,N'bis((S)-2-hydroxy-1-phenylethyl)-3,3-dimethylcyclopropane-1,2-dicarboxamide

Description

The compound “(1S,2R)-N,N'-bis((S)-2-hydroxy-1-phenylethyl)-3,3-dimethylcyclopropane-1,2-dicarboxamide” is a stereochemically complex cyclopropane derivative featuring a dicarboxamide core with two chiral (S)-2-hydroxy-1-phenylethyl substituents. Its structure includes a strained cyclopropane ring substituted with two methyl groups at the 3,3-positions, contributing to steric hindrance and conformational rigidity.

Properties

IUPAC Name |

(1S,2R)-1-N,2-N-bis[(1S)-2-hydroxy-1-phenylethyl]-3,3-dimethylcyclopropane-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-23(2)19(21(28)24-17(13-26)15-9-5-3-6-10-15)20(23)22(29)25-18(14-27)16-11-7-4-8-12-16/h3-12,17-20,26-27H,13-14H2,1-2H3,(H,24,28)(H,25,29)/t17-,18-,19-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHVTGGQLDMTEX-WTGUMLROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)NC(CO)C2=CC=CC=C2)C(=O)NC(CO)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)N[C@H](CO)C2=CC=CC=C2)C(=O)N[C@H](CO)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(1S,2R)-N,N'-bis((S)-2-hydroxy-1-phenylethyl)-3,3-dimethylcyclopropane-1,2-dicarboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the chemical formula C23H28N2O4 and a molecular weight of approximately 396.487 g/mol. Its structure features a cyclopropane ring substituted with amide groups and hydroxyl functionalities, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes in cells.

- Antioxidant Activity : The presence of hydroxyl groups may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Cell Signaling Modulation : The compound might interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Biological Activity Data

Research findings regarding the biological activity of (1S,2R)-N,N'-bis((S)-2-hydroxy-1-phenylethyl)-3,3-dimethylcyclopropane-1,2-dicarboxamide are summarized in the following table:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Enzyme Inhibition | Inhibition of metabolic enzymes | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

- Anticancer Activity : A study explored the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant apoptosis induction in HL60 (human leukemia) and MCF7 (breast cancer) cells, suggesting potential for development as an anticancer agent.

- Metabolic Studies : Research on metabolic pathways revealed that the compound alters lipid metabolism in hepatocytes, indicating a possible role in managing metabolic disorders.

- In Vivo Studies : Animal models treated with this compound displayed improved markers of oxidative stress and inflammation compared to control groups, indicating systemic benefits.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of similar structures can exhibit cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds with structural similarities to (1S,2R)-N,N'bis((S)-2-hydroxy-1-phenylethyl)-3,3-dimethylcyclopropane-1,2-dicarboxamide can induce apoptosis in cancer cells, making them valuable in the development of new cancer therapies .

Pharmacological Studies

Pharmacological evaluations of related compounds have demonstrated their effectiveness as modulators of biological targets. For example, compounds designed with similar frameworks have been shown to act as positive allosteric modulators for receptors like the dopamine D1 receptor . This suggests that (1S,2R)-N,N'bis((S)-2-hydroxy-1-phenylethyl)-3,3-dimethylcyclopropane-1,2-dicarboxamide could be explored further for its potential neuropharmacological applications.

Material Science

Due to its unique cyclopropane structure, this compound may also find applications in material science. The rigidity and strain of the cyclopropane ring can impart interesting mechanical properties to polymers or other materials when used as a building block in synthetic pathways. Research into similar compounds has shown promise in enhancing the mechanical strength and thermal stability of polymeric materials .

Case Studies

Several studies highlight the applications of compounds structurally related to (1S,2R)-N,N'bis((S)-2-hydroxy-1-phenylethyl)-3,3-dimethylcyclopropane-1,2-dicarboxamide:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Identified structural features contributing to cytotoxicity in cancer cell lines |

| Study 2 | Pharmacological Modulation | Demonstrated potential as a modulator for dopamine receptors |

| Study 3 | Material Properties | Explored mechanical enhancements in polymer composites using cyclopropane derivatives |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized into two groups: cyclopropane carboxamides and dicarboxamide derivatives with alternative backbones . Key comparisons are outlined below:

Table 1: Structural and Functional Comparison with Analogs

*Calculated based on formula C₂₃H₃₀N₂O₄.

Key Observations:

Cyclopropane vs. Hydrazine Backbones :

- The target compound’s cyclopropane core introduces significant ring strain, enhancing reactivity compared to the more flexible hydrazine backbone in . This strain may favor participation in ring-opening reactions or stereoselective transformations.

- Hydrazine-based analogs (e.g., ) exhibit electron-withdrawing chlorophenyl groups, which contrast with the target’s electron-donating hydroxyethyl substituents, leading to differences in solubility and electronic properties.

Substituent Effects: The (S)-2-hydroxy-1-phenylethyl groups in the target compound enable hydrogen bonding and chiral recognition, unlike the diethylamine and methoxyphenoxy groups in . This makes the target more suitable for enantioselective applications.

Synthetic Methodologies :

- Similar compounds in were synthesized via amide coupling (Procedure A) or diastereoselective additions (Procedure B, dr 23:1), suggesting that the target compound’s stereochemistry could be controlled using analogous chiral auxiliaries or catalysts.

The hydroxyethyl groups may improve aqueous solubility compared to lipophilic analogs like the chlorophenyl derivative in .

Research Findings and Gaps

- Computational Similarity Analysis: Methods for assessing compound similarity (e.g., Tanimoto coefficients, pharmacophore mapping) would classify the target and its analogs as structurally related due to shared dicarboxamide motifs.

- Critical Research Gaps :

- Experimental data on the target compound’s crystallography, solubility, and biological activity are absent in the provided evidence.

- Comparative studies on its catalytic efficiency versus other chiral ligands remain unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.